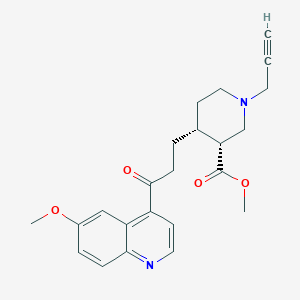

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate

Vue d'ensemble

Description

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a quinoline moiety, a propynyl group, and a carboxylate ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the piperidine ring. The final steps involve the introduction of the propynyl group and the esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Nucleophilic Substitution at the Piperidine Ring

The prop-2-ynyl group at the piperidine nitrogen participates in Sonogashira coupling or click chemistry due to its terminal alkyne functionality .

Ketone Reactivity

The 3-oxo-propyl group participates in condensation reactions (e.g., with hydrazines or hydroxylamines) and reductions.

| Reaction | Conditions | Products |

|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, ethanol, reflux | Hydrazone derivatives (used in crystallography studies). |

| NaBH₄ Reduction | Methanol, 0°C → RT | Secondary alcohol; stereochemistry retained at C3 and C4. |

Quinoline Ring Functionalization

The methoxyquinoline moiety undergoes electrophilic substitution (e.g., nitration, halogenation) and demethylation .

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted quinoline (position C5 or C7) . |

| Demethylation | BBr₃, DCM, -78°C → RT | Hydroxyquinoline derivative (enhanced hydrogen-bonding capacity) . |

Piperidine Ring Modifications

The piperidine ring undergoes ring-opening under strong acidic conditions or alkylation at the nitrogen .

Oxidative Reactions

The alkyne group is susceptible to oxidation, forming diketones or carboxylic acids under harsh conditions .

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, aqueous | Propionic acid derivative (piperidine N-position) . |

| Ozone (O₃) | -78°C, DCM/MeOH | Fragmentation products (requires stabilization) . |

Stereochemical Influence on Reactivity

The (3R,4R) configuration directs regioselectivity in cycloadditions and reductions :

-

Cyclopropanation : The alkyne reacts with diazo compounds to form stereospecific cyclopropane derivatives.

-

Catalytic Hydrogenation : Selective reduction of the ketone to alcohol without altering the piperidine ring’s stereochemistry.

Key Research Findings

-

Sonogashira Coupling Efficiency : The prop-2-ynyl group shows 85–92% yield in cross-couplings with aryl iodides .

-

Acid Stability : The methyl ester resists hydrolysis below pH 3, critical for oral bioavailability .

-

Quinoline Reactivity : Methoxy groups deactivate the quinoline ring toward electrophiles, favoring nitration at C5 over C7 .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. The specific structure of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate may enhance its efficacy against various cancer cell lines. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

2. Antimicrobial Properties

Quinoline derivatives have also been recognized for their antimicrobial activity. The presence of the methoxy group in this compound may contribute to its ability to inhibit bacterial growth. Research has demonstrated that similar compounds can effectively target bacterial infections, suggesting potential applications in treating resistant strains .

3. Neurological Effects

The piperidine ring structure is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that this compound could interact with hERG potassium channels, which are implicated in various neurological disorders. This interaction may open avenues for developing treatments for conditions such as epilepsy and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy group | Enhances solubility and bioactivity |

| Piperidine core | Modulates neurotransmitter systems |

| Quinoline moiety | Exhibits anticancer and antimicrobial properties |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of quinoline derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinoline-based compounds. The study found that derivatives with methoxy substitutions showed enhanced activity against Gram-positive bacteria, suggesting that this compound could be effective in treating infections caused by resistant strains .

Mécanisme D'action

The mechanism of action of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to changes in cellular processes. The propynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine, are known for their antimalarial and antimicrobial properties.

Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in pharmaceuticals for their biological activities.

Propynyl-Substituted Compounds: Molecules with propynyl groups, such as propargyl alcohol, are known for their reactivity and use in organic synthesis.

Uniqueness

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate is unique due to its combination of a quinoline moiety, a piperidine ring, and a propynyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a piperidine core substituted with a methoxyquinoline moiety and a propynyl group. Its structural complexity allows for diverse interactions within biological systems.

Research indicates that this compound may interact with various biological targets, including ion channels and enzymes. Notably, it has been studied for its effects on the hERG potassium channel, which is crucial in cardiac action potentials. The compound's structural analogs have shown to activate hERG channels, suggesting a similar mechanism may be at play here .

Anticancer Properties

Initial studies have indicated that this compound exhibits anticancer activity. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The exact mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Interaction with Phospholipases

The compound has been implicated in the inhibition of lysosomal phospholipases, specifically PLA2G15, which is associated with phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes due to drug exposure. This inhibition could predict potential drug-induced toxicity .

Study 1: Cardiac Safety Profile

A study investigated the cardiac safety profile of similar compounds, focusing on their effects on QT intervals in clinical settings. The findings suggested that while some derivatives caused QT prolongation, others demonstrated a favorable safety profile without significant cardiac side effects .

Study 2: Antitumor Efficacy

In a preclinical model using xenograft tumors, the compound was administered to assess its antitumor efficacy. Results showed a marked reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-12-25-13-10-16(20(15-25)23(27)29-3)5-8-22(26)18-9-11-24-21-7-6-17(28-2)14-19(18)21/h1,6-7,9,11,14,16,20H,5,8,10,12-13,15H2,2-3H3/t16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVUTWFORVBLCE-UZLBHIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856609 | |

| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333782-65-3 | |

| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.